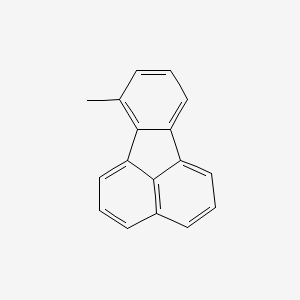
7-Methylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H12 It is a derivative of fluoranthene, characterized by the addition of a methyl group at the 7th position of the fluoranthene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylfluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce additional functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nitration typically involves a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro and halogenated derivatives.
Applications De Recherche Scientifique
7-Methylfluoranthene has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on its biological effects helps understand the impact of PAHs on living organisms, including potential carcinogenicity and mutagenicity.
Medicine: Studies explore its interactions with biological molecules, contributing to the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-Methylfluoranthene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also generate reactive oxygen species (ROS) during metabolic processes, contributing to oxidative stress and cellular damage .
Comparaison Avec Des Composés Similaires
Fluoranthene: A structural isomer of pyrene, known for its fluorescence under UV light.
2-Methylfluoranthene: Another methylated derivative of fluoranthene with similar chemical properties.
Pyrene: A PAH with a similar structure but different reactivity and stability.
Uniqueness: 7-Methylfluoranthene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows for targeted studies on the effects of methyl substitution on PAHs’ properties and behavior.
Propriétés
Numéro CAS |
23339-05-1 |
|---|---|
Formule moléculaire |
C17H12 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
7-methylfluoranthene |
InChI |
InChI=1S/C17H12/c1-11-5-2-8-13-14-9-3-6-12-7-4-10-15(16(11)13)17(12)14/h2-10H,1H3 |
Clé InChI |
NJJWFOFOQXHASJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=CC=CC4=C3C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)



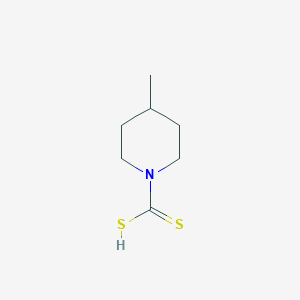
![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
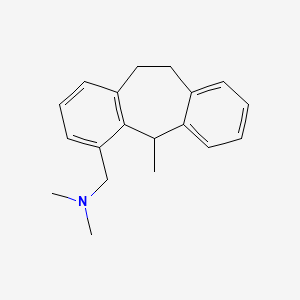
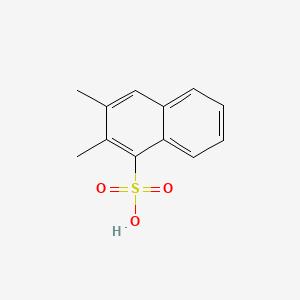

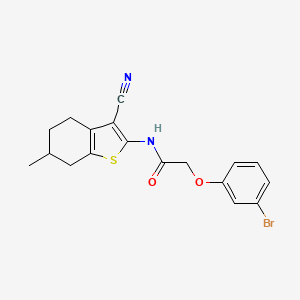
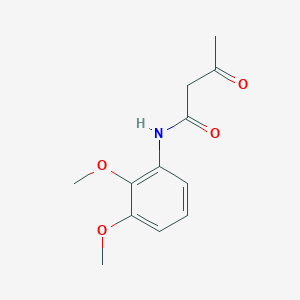

![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![N-(3-acetylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B13821263.png)
